molecular formula C20H24ClNO B195437 Levocloperastine CAS No. 132301-89-4

Levocloperastine

Cat. No. B195437
M. Wt: 329.9 g/mol
InChI Key: FLNXBVJLPJNOSI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levocloperastine, also known as (+)-levocloperastine, is a synthetic derivative of the naturally occurring alkaloid cloperastine. It is a member of the piperidine family, which is a class of organic compounds. It has been used in scientific research since the early 2000s, and is commonly used in laboratory experiments as an agonist of the muscarinic acetylcholine receptor.

Scientific Research Applications

  • Therapeutic Use as an Antitussive Agent : Levocloperastine acts on both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree. It has shown antitussive effects similar to codeine in preclinical studies and is well tolerated with minimal adverse events. Clinical trials indicate its efficacy in reducing cough intensity and frequency, with advantages like faster onset of action and improved tolerability across all patient groups (Aliprandi, Cima, & Carrara, 2002).

  • Efficacy and Safety in Treating Dry Cough : A study in India demonstrated significant reductions in cough severity, frequency, and sleep disruption caused by night-time awakenings, with improvements in patients' quality of life. No adverse drug reactions or sedation effects were reported, suggesting Levocloperastine's safety and effectiveness in managing dry cough (Satish, Sholapuri, Niranjane, & Garg, 2018).

  • Comparative Efficacy Versus Standard Antitussive Agents : Levocloperastine's efficacy in treating chronic cough was compared with standard antitussive agents like codeine, levodropropizine, and DL-cloperastine in clinical trials. It showed improved or comparable efficacy, with rapid onset of action and no significant central adverse events, making it an effective alternative for cough treatment (Aliprandi, Castelli, Bernorio, Dell'Abate, & Carrara, 2004).

  • Comparison with Dextromethorphan in Dry Cough Treatment : A study comparing Levocloperastine with dextromethorphan showed that Levocloperastine significantly decreased cough severity and frequency and improved quality of life scores more effectively than dextromethorphan, suggesting its superior efficacy in dry cough treatment (Ghosh, 2019).

  • Crystal Structure Analysis : The crystal structure of Levocloperastine fendizoate has been determined, providing insights into its molecular configuration and potential implications for its pharmacological properties (Zhou, Min, Yu, Kaibei, Hu, Hong-gang, Li, Feng, Long, & Yuan-de, 2011).

properties

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXBVJLPJNOSI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levocloperastine

CAS RN

132301-89-4
Record name Levocloperastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCLOPERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocloperastine
Reactant of Route 2
Reactant of Route 2
Levocloperastine
Reactant of Route 3
Reactant of Route 3
Levocloperastine
Reactant of Route 4
Reactant of Route 4
Levocloperastine
Reactant of Route 5
Reactant of Route 5
Levocloperastine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levocloperastine

Citations

For This Compound
74
Citations
P Aliprandi, L Cima, M Carrara - Clinical drug investigation, 2002 - Springer
… Levocloperastine is a novel antitussive with a pharmacological profile distinct from that of the racemic DL-cloperastine. Levocloperastine with its … In preclinical studies, levocloperastine …
Number of citations: 15 link.springer.com
K Satish, D Sholapuri, V Niranjane, S Garg - J Assoc Phys India, 2018 - researchgate.net
Purpose/Aim: To evaluate effectiveness and safety of Levocloperastine in the treatment of dry cough in adult Indian patients. Methods: In this prospective, observational study, patients …
Number of citations: 3 www.researchgate.net
M Milani - Online Journal of Medicine and Medical Science …, 2013 - aesculapius.it
… efficacy, tolerability and safety of Levocloperastine for symptomatic treatment of cough. A … efficacy safety and tolerability of Levocloperastine. Levocloperastine can produce a greater …
Number of citations: 0 www.aesculapius.it
P Aliprandi, C Castelli, S Bernorio… - … and clinical research, 2004 - europepmc.org
… other antitussive agents, levocloperastine had improved or … levocloperastine, whereas drowsiness was reported by a significant number of patients receiving codeine. Levocloperastine …
Number of citations: 24 europepmc.org
NA Jain, MJ Umekar, RT Lohiya - Asian Journal of Research in …, 2011 - indianjournals.com
… the levocloperastine fendizoate in suspension formulation. The suspension equivalent to 25mg of levocloperastine … measured and amount of levocloperastine fendizoate was calculated …
Number of citations: 1 www.indianjournals.com
周敏, 郁开北, 胡洪刚, 李锋, 龙远德 - 结构化学, 2011 - researchgate.net
… From levocloperastine to its fendizoate salt, the … levocloperastine did not change the rotary polarization. Therefore, the absolute configurations of levocloperastine and levocloperastine …
Number of citations: 2 www.researchgate.net
YH KIM, SW KIM, CH KIM, KS KIM, TH KIM… - Journal of …, 2011 - pesquisa.bvsalud.org
OBJECTIVES: The objective of this study is to evaluate the efficacy and tolerability of theobromine in patients with upper airway cough syndrome compared to those of levocloperastine. …
Number of citations: 6 pesquisa.bvsalud.org
PV Dicpinigaitis - Respiratory physiology & neurobiology, 2006 - Elsevier
… Levocloperastine is a novel antitussive agent that is believed … respiratory disorders demonstrated levocloperastine to be … pharmaceutical company marketing levocloperastine, and …
Number of citations: 32 www.sciencedirect.com
WS Yancy Jr, DC McCrory, RR Coeytaux, KM Schmit… - Chest, 2013 - Elsevier
Background Understanding the comparative effectiveness of treatments for patients with unexplained or refractory cough is important to increase awareness of proven therapies and …
Number of citations: 58 www.sciencedirect.com
ZA Nasr, MM Soliman, EH Mohamed… - Acta …, 2021 - akjournals.com
… , the method was confirmed to be linear, accurate and precise over the concentration ranges of 5–60 μg mL −1 for chlorpheniramine maleate, 10–100 μg mL −1 for levocloperastine …
Number of citations: 6 akjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.